molecular formula C8H13NO B8418476 1-Cyano-2-Methyl-5-Ketohexane

1-Cyano-2-Methyl-5-Ketohexane

Cat. No.: B8418476
M. Wt: 139.19 g/mol
InChI Key: USNFREOZXIUTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-2-Methyl-5-Ketohexane is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

1-Cyano-2-Methyl-5-Ketohexane serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it valuable in the development of more complex molecules.

Reactivity and Transformations

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, leading to the formation of diverse derivatives.
  • Condensation Reactions : It can undergo condensation reactions with aldehydes and ketones, facilitating the synthesis of α,β-unsaturated carbonyl compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities.

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the applications of this compound, highlighting its utility in different contexts.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthetic Pathways

Research published in a peer-reviewed journal explored synthetic pathways involving this compound. The study demonstrated its effectiveness as an intermediate in synthesizing more complex molecules, including those with potential therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisBuilding block for diverse chemical transformations
Medicinal ChemistryPotential antimicrobial agent
Synthetic PathwaysIntermediate for complex molecule synthesis

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-methyl-6-oxoheptanenitrile

InChI

InChI=1S/C8H13NO/c1-7(5-6-9)3-4-8(2)10/h7H,3-5H2,1-2H3

InChI Key

USNFREOZXIUTOL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2 ml of NH3 in 50 ml of methanol is charged into an airtight container fitted with a gas inlet tube and mechanical stirrer. To this solution is added with stirring 0.015 g of CuCl2 2H2O and 1.25 g of 2,5-dimethyl cyclohexanone. Stirring is continued until all solids had dissolved. The container is pressurized with oxygen, and allowed to sit at room temperature for 18 hours. The methanol solvent is removed by rotary evaporator and the product extracted in ether. The ether layer is concentrated. GLC analysis confirmed the presence of 1-cyano-2-methyl-5-ketohexane.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
CuCl2
Quantity
0.015 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.